![molecular formula C19H21N3O3S B2628543 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-49-0](/img/structure/B2628543.png)
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indolin-1-yl group, a pyrimidin-2-one group, and a thioether linkage. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The indolin-1-yl group might undergo electrophilic substitution, while the pyrimidin-2-one group could participate in nucleophilic addition reactions .Scientific Research Applications
- This compound has been studied for its ability to undergo oxidative dearomatization reactions with indoles. Researchers have used TEMPO oxoammonium salt as the sole oxidant source in this process, resulting in the formation of structurally diverse 2,2-disubstituted indolin-3-ones . These reactions occur under mild conditions and exhibit high atom-economy.
- The compound has been employed in a dehydrogenative cross-coupling reaction to construct all-carbon quaternary centers from secondary C(sp3)–H substrates. FeCl2·4H2O serves as the catalyst, and molecular oxygen (air) acts as the terminal oxidant. Specifically, the cross-coupling of indolin-2-ones with indoles has been investigated .
- In the absence of a metal catalyst, this compound has been utilized for the synthesis of 2,2-disubstituted indolin-3-ones. The cross-coupling reaction proceeds efficiently, providing good yields of the desired products .
Oxidative Dearomatization of Indoles
Iron-Catalyzed Bis-Arylation
Metal-Free Synthesis of 2,2-Disubstituted Indolin-3-ones
Mechanism of Action
Target of action
Compounds with an indolin-2-one structure are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division, and they are often targets for cancer therapies .
Mode of action
As potential kinase inhibitors, these compounds could bind to the active site of the kinase, preventing it from adding a phosphate group to its target protein. This could disrupt the signaling pathway and prevent the cell from dividing or growing .
Biochemical pathways
The exact pathways affected would depend on the specific kinases that the compound targets. Many kinases are involved in pathways related to cell growth and division, so inhibiting these kinases could potentially slow the growth of cancer cells .
Result of action
If the compound is effective as a kinase inhibitor, it could potentially slow or stop the growth of cancer cells. This could result in a decrease in the size of tumors and potentially improve the symptoms of cancer .
properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOHUMFLGBNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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